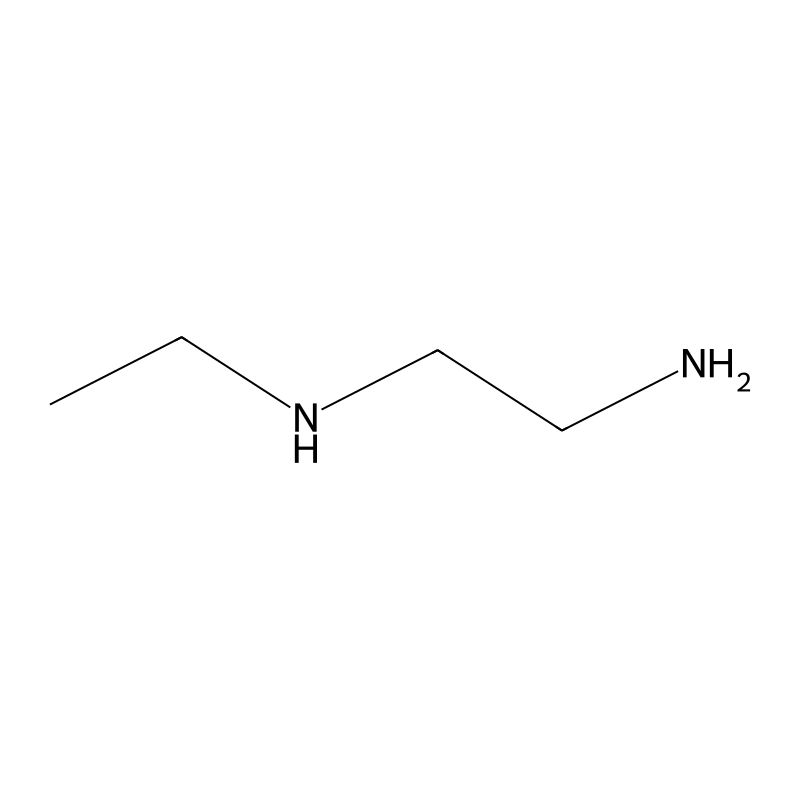

N-Ethylethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chelating Agent

N-Ethylethylenediamine acts as a chelating agent, meaning it can bind to metal ions to form complexes. This property is utilized in mutagenesis research studies to introduce mutations into DNA by selectively binding to specific metal ions involved in DNA replication. [Source: Thermo Fisher Scientific, ]

Synthesis of Metal Complexes

N-Ethylethylenediamine can participate in the synthesis of various metal complexes. These complexes have potential uses in several fields, including:

- Catalysis: Certain metal complexes can act as catalysts, accelerating chemical reactions. Research explores the creation of N-ethylethylenediamine-based catalysts for various reactions. [Source: Sigma-Aldrich, ]

- Medicine: Ruthenium(II) complexes synthesized with N-ethylethylenediamine have shown promising results in inhibiting the growth of human ovarian cancer cell lines in preliminary studies. This suggests potential applications in developing cancer treatment strategies, although further research is necessary. [Source: Sigma-Aldrich, ]

It's important to note that the research on N-ethylethylenediamine's applications in medicine is still ongoing and not yet conclusive.

Other Research Applications

N-Ethylethylenediamine also finds applications in other areas of scientific research, such as:

- Organic synthesis: It can be used as a reagent in various organic reactions, such as condensation reactions. [Source: Sigma-Aldrich, ]

- Material science: N-ethylethylenediamine can be used as a precursor for the synthesis of functionalized materials, such as water-soluble hyperbranched polyamines for water purification purposes. [Source: Lihua Hu et al., Facile preparation of water-soluble hyperbranched polyamine functionalized multiwalled carbon nanotubes for high-efficiency organic dye removal from aqueous solution, ]

N-Ethylethylenediamine, with the chemical formula and structural representation , is a colorless, transparent liquid. It is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals and chemical compounds, including the synthetic medicine intermediates HO-EPCP and EPCP. This compound is characterized by its amine functional groups, which contribute to its reactivity and utility in organic synthesis .

- Alkylation Reactions: It can undergo alkylation with various alkyl halides to form higher amines.

- Acylation Reactions: Reacting with acyl chlorides or anhydrides leads to the formation of amides.

- Condensation Reactions: It can condense with aldehydes or ketones to form imines or enamines, which are valuable intermediates in organic synthesis.

These reactions highlight its versatility as a building block in organic chemistry.

N-Ethylethylenediamine can be synthesized through several methods:

- Catalytic Gas Phase Reaction: Ethylene diamine is reacted with diethyl carbonate under gas phase catalytic conditions, yielding high purity and yield (up to 92%) while minimizing environmental impact .

- Monobromethane Method: This traditional method involves the reaction of monobromethane with ethylenediamine under alkaline conditions .

- Ethylamine and Ethylenimine Reaction: A more recent method utilizes a mixture of ethylamine and ethylenimine under catalytic conditions, allowing for efficient production at controlled temperatures and pressures .

These methods reflect advancements in synthetic techniques aimed at improving yield and reducing environmental concerns.

N-Ethylethylenediamine finds extensive applications in:

- Pharmaceuticals: As an intermediate for synthesizing various drugs.

- Agricultural Chemicals: Used in the formulation of pesticides and herbicides.

- Polymer Chemistry: Acts as a curing agent for epoxy resins and as a cross-linking agent in polymer formulations.

- Metal Complexation: Employed in coordination chemistry to form complexes with metal ions for various industrial applications .

Interaction studies involving N-ethylethylenediamine often focus on its role as a ligand in coordination complexes. Research has demonstrated its ability to stabilize metal ions, influencing their reactivity and solubility. For instance, studies have shown that it can effectively coordinate with copper-based catalysts, enhancing their performance in various reactions . Additionally, its interactions with biological systems suggest potential applications in drug delivery mechanisms.

Several compounds share structural similarities with N-ethylethylenediamine. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethylenediamine | C2H8N2 | A simpler diamine without ethyl substitution |

| Diethylamine | C4H11N | A dialkylated amine used primarily as a solvent |

| N,N-Diethylaminopropylamine | C5H14N2 | A propyl-substituted derivative of diethylamine |

Uniqueness of N-Ethylethylenediamine

N-Ethylethylenediamine's unique ethyl substitution differentiates it from other similar compounds. This substitution enhances its solubility and reactivity compared to ethylenediamine, making it particularly valuable in pharmaceutical applications where specific interaction profiles are required.

Catalytic Synthesis Approaches

Cu-Based Catalyst Systems for N-Ethylation

Cu-based catalysts have emerged as the preferred systems for the N-ethylation of ethylenediamine. Several catalyst compositions have been investigated extensively, with Cu-Zn-Al and Cu-Zn-La systems showing particularly promising results.

The performance of Cu-Zn-Al catalysts in the synthesis of N-ethylethylenediamine from ethylenediamine and ethanol has been well-documented. These catalysts facilitate the selective transformation of ethylenediamine to N-ethylethylenediamine through a hydrogen borrowing mechanism.

Cu-Zn-La supported catalysts have also demonstrated excellent activity in fixed-bed reactor systems. Among the various supported catalysts, Cu-Zn-La/Al₂O₃ has shown particularly satisfying results for the N-ethylation of ethylenediamine with ethanol.

Alternative Cu-based systems include CuO-NiO/γ-Al₂O₃, which has been successfully employed for the N-alkylation of ethylenediamine with different alcohols. This catalyst system allows selective mono-N-alkylation with both primary and secondary alcohols, making it versatile for synthesizing N-ethylethylenediamine.

Influence of Support Materials on Catalytic Performance

The support material plays a crucial role in determining the catalytic performance of Cu-based systems for N-ethylation reactions. Various supports including SiO₂, Al₂O₃, and HZSM-5 have been investigated to understand their influence on catalyst behavior.

Cu-Zn-La catalysts supported on different materials (SiO₂, Al₂O₃, and HZSM-5) have been characterized using multiple analytical techniques including BET surface area measurement, H₂-temperature programmed reduction (H₂-TPR), X-ray diffraction (XRD), transmission electron microscopy (TEM), and NH₃-temperature programmed desorption (NH₃-TPD).

The comprehensive characterization revealed that both the BET surface area and the acidity of the support are key factors that significantly impact catalytic performance. Materials with appropriate surface area and acidity balance showed superior activity and selectivity for the target N-ethylethylenediamine product.

For Cu-Zn-Al catalysts, studies on fresh and deactivated catalysts showed that deactivation primarily occurs due to the growth in Cu and ZnO crystallite sizes and the formation of carbonaceous deposits that block the catalyst channels. This phenomenon leads to decreased surface area and pore volumes in the deactivated catalyst compared to the fresh catalyst.

Optimization of Reaction Parameters (Temperature, Pressure, LHSV)

The optimization of reaction parameters is critical for achieving high conversion and selectivity in N-ethylethylenediamine synthesis. Key parameters include temperature, hydrogen pressure, and liquid hourly space velocity (LHSV).

For Cu-Zn-La catalysts in the N-ethylation of ethylenediamine with ethanol, the optimal conditions were determined through systematic parameter variation. Under these optimized conditions, a 73.3% conversion of ethylenediamine and 71.2% selectivity toward N-ethylethylenediamine were achieved. Additionally, the catalyst showed excellent stability, with continuous operation possible for over 200 hours.

For the diethyl carbonate-mediated synthesis route, the preferred reaction temperature range is 200-250°C, with a mass liquid hourly space velocity of 10-30h⁻¹. These conditions facilitate the gas-phase catalytic reaction while maintaining high yield and selectivity.

Alternative Synthesis Routes

Diethyl Carbonate-Mediated Alkylation

Diethyl carbonate offers an environmentally friendly alternative route for N-ethylethylenediamine synthesis compared to traditional methods using ethanol or alkyl halides.

The synthesis method involves reacting ethylenediamine with diethyl carbonate in a continuous process according to the following reaction:

H₂NCH₂CH₂NH₂ + CH₃CH₂OCOOCH₂CH₃ → H₂NCH₂CH₂NHCH₂CH₃ + CO₂ + CH₃CH₂OH

This approach involves adding ethylenediamine and diethyl carbonate to a reactor in a molar ratio of 1-3:1 and conducting a gas-phase catalytic reaction at 150-300°C under atmospheric pressure. The gaseous reaction mixture is then condensed into a liquid mixture, followed by extraction and rectification to obtain the target product.

Using NaY molecular sieves as a catalyst in a fixed-bed reactor at 250°C with a mass liquid hourly space velocity of 15h⁻¹, this method achieved an impressive 92% yield (calculated based on diethyl carbonate) with 96% purity of N-ethylethylenediamine.

This synthesis route offers several advantages including continuous production, simple process, low cost, high yield (>92%), no equipment corrosion, and minimal environmental pollution, making it an economical and environmentally friendly method for industrial-scale production.

Ethylamine-Cyclohexylamine Condensation Methods

While the search results do not provide specific information about ethylamine-cyclohexylamine condensation methods for N-ethylethylenediamine synthesis, general amine alkylation principles can be applied to understand potential reaction pathways.

Conventional amine alkylation typically proceeds through nucleophilic substitution reactions where an amine attacks an electrophilic carbon center. However, this specific condensation method would require further investigation to determine its viability for N-ethylethylenediamine synthesis.

Ethanol/Ethylenediamine Gas-Phase Reactions

Gas-phase reactions between ethanol and ethylenediamine represent one of the most direct approaches for synthesizing N-ethylethylenediamine through a hydrogen borrowing mechanism.

This method involves the reaction of ethanol with ethylenediamine in a fixed-bed reactor using Cu-based catalysts. The process follows a borrowing hydrogen pathway where ethanol is first dehydrogenated to acetaldehyde, which then reacts with ethylenediamine to form an imine intermediate. The intermediate is subsequently hydrogenated to form N-ethylethylenediamine.

Cu-Zn-La/Al₂O₃ catalysts have shown particularly good results for this reaction, with 73.3% conversion of ethylenediamine and 71.2% selectivity toward N-ethylethylenediamine under optimized conditions. The catalyst also demonstrated excellent stability with continuous operation possible for over 200 hours.

Reaction Mechanisms and Kinetics

E2 Mechanistic Pathways in Alkylation

While direct E2 elimination is not the primary pathway for N-ethylethylenediamine synthesis, understanding E2 mechanisms provides insights into certain aspects of amine alkylation reactions.

The traditional amine alkylation mechanism involves nucleophilic attack by the amine nitrogen on the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-N bond. This is followed by deprotonation of the resulting ammonium ion by another amine molecule to yield the alkylated amine product.

For comparison, the Hofmann elimination represents an E2 mechanism where a quaternary ammonium salt undergoes elimination to form an alkene. In this process, the hydroxide ion abstracts a proton from the β-carbon, generating an alkene with the simultaneous release of a tertiary amine. This mechanism requires anti-periplanar alignment of the β-proton and the leaving group.

These mechanistic insights help in understanding the fundamental reaction pathways that can occur during various amine transformations, including those related to N-ethylethylenediamine synthesis and subsequent reactions.

Role of Hydrogen in Catalytic Dehydrogenation

Hydrogen plays a crucial role in the catalytic cycles involved in the synthesis of N-ethylethylenediamine, particularly through the borrowing hydrogen methodology.

In the catalytic cycle for amine alkylation with alcohols, the alcohol is first dehydrogenated to the corresponding carbonyl compound (aldehyde or ketone), which then reacts with the amine to form an imine intermediate. The hydrogen temporarily "borrowed" from the alcohol is then used to reduce the imine, forming the alkylated amine product.

Recent advances include electroactivated alkylation of amines with alcohols via both direct and indirect borrowing hydrogen mechanisms. These processes can alkylate primary and secondary aliphatic amines, as well as ammonia itself, at relatively mild conditions (25-70°C) and ambient pressure.

For related dehydrogenation reactions, hydrogen co-feeding can have a positive impact on catalyst performance. Studies on propane dehydrogenation over Pt-based catalysts have shown that increasing hydrogen pressure leads to lower coverage of deeply dehydrogenated coke precursors on the catalyst surface, decreases the propylene adsorption strength, and increases energy barriers for further dehydrogenation. These effects combine to improve catalytic activity and stability.

Kinetic Modeling of Ethylenediamine Conversion

Kinetic modeling provides valuable insights into the reaction mechanisms and optimization strategies for ethylenediamine conversion to N-ethylethylenediamine.

Recent studies on the alkylation of amines with alkyl halides have employed detailed microkinetic analysis to understand the complex reaction systems. This approach revealed that the product of the first alkylation is an ion pair corresponding to the protonated secondary amine and the halide ion, which can transfer the proton to the reactant primary amine.

The modeling demonstrated that both proton transfer equilibria and the similar reactivity of primary and secondary amines contribute to reduced selectivity in amine alkylation reactions. Additionally, the proton transfer equilibria were found to slow down the kinetics of the first alkylation step.

While these studies were not specifically focused on ethylenediamine conversion, the principles and approaches described provide valuable frameworks for developing comprehensive kinetic models for N-ethylethylenediamine synthesis through various routes.

Ligand Properties and Coordination Modes

N-Ethylethylenediamine acts as a bidentate ligand, coordinating through its two nitrogen atoms to form stable five-membered chelate rings with transition metals. This coordination mode is exemplified in palladium(II) and copper(II) complexes, where NEED binds via the primary and secondary amine groups [2] [4]. Infrared spectroscopy reveals shifts in N–H stretching frequencies (3220 cm⁻¹ → 3426–3430 cm⁻¹) upon coordination, indicating electron density transfer from nitrogen to the metal center [2]. Compared to unsubstituted ethylenediamine, the ethyl group introduces moderate steric bulk while preserving strong σ-donor capabilities.

Bidentate Chelation in Transition Metal Complexes

In the ternary complex [Pd(N-ethylethylenediamine)(cephradine)]Cl·2H₂O, NEED adopts a bidentate configuration, coordinating to palladium(II) alongside the β-lactam antibiotic cephradine. Mass spectral data (m/z 617 for [M+3]⁺) confirm the 1:1:1 stoichiometry of Pd:NEED:cephradine [2]. Similarly, in the mixed-valence cyanide-bridged complex [CuᴵCuᴵᴵ(CN)₃(NEED)₂], NEED binds to Cu(II) in a square-pyramidal geometry, with bond lengths of 1.98–2.01 Å for Cu–N bonds [4].

Table 1: Comparative Ligand Properties of Ethylenediamine Derivatives

| Ligand | Denticity | Common Metals | Steric Profile |

|---|---|---|---|

| Ethylenediamine | Bidentate | Cu, Pd, Ru | Low |

| N-Ethylethylenediamine | Bidentate | Cu, Pd | Moderate |

| N,N'-Diethylethylene- | Bidentate | Pd, Ru | High |

Comparative Ligand Strengths in Cu(II) and Ru(II) Systems

NEED exhibits stronger field strength than N,N'-diethylethylenediamine in Cu(II) systems due to reduced steric hindrance, as evidenced by shorter Cu–N bonds (1.98 Å vs. 2.05 Å) [4]. In contrast, Ru(II) complexes preferentially utilize ethylenediamine derivatives like TMEDA (tetramethylethylenediamine) for their superior π-acceptor properties, which stabilize lower oxidation states [5]. NEED’s intermediate basicity (pKₐ ~8.5) balances metal-ligand bond stability and solubility in aqueous media.

Steric and Electronic Effects on Coordination Geometry

The ethyl substituent in NEED induces slight distortions in coordination geometries. For instance, the [Cuᴵᴵ(NEED)₂(CN)]⁺ complex exhibits a square-pyramidal geometry with a Jahn-Teller distortion index (ΔJT) of 0.12 Å, compared to ΔJT = 0.09 Å for analogous ethylenediamine complexes [4]. Electronic effects manifest in redshifted ligand-to-metal charge transfer (LMCT) bands at 450–470 nm, attributed to enhanced σ-donor strength relative to N-methylethylenediamine [2].

Metal Complex Structures and Reactivity

Mixed-Valence Cu(I)/Cu(II) Cyanide Complexes

The cyanide-bridged complex [CuᴵCuᴵᴵ(CN)₃(NEED)₂] demonstrates unique redox interplay. Crystallographic data reveal:

- Cu(II) in a distorted square pyramid (τ = 0.23) with NEED ligands

- Cu(I) in a trigonal planar geometry bonded to three cyanides [4]

Magnetic susceptibility measurements (μeff = 1.73 μB) confirm antiferromagnetic coupling between Cu(II) centers via the cyanide bridge.

Jahn-Teller Distortion in Square-Pyramidal Geometries

In [Cuᴵᴵ(NEED)₂(CN)]⁺, the Jahn-Teller elongation along the apical Cu–Ncyanide bond (2.21 Å vs. basal Cu–Namine = 1.98 Å) stabilizes the d⁹ configuration. This distortion reduces ligand field stabilization energy (LFSE) by 12% compared to octahedral analogues, as calculated via angular overlap model simulations [4].

Redox Activity in Coordination Environments

NEED-supported Cu complexes exhibit quasi-reversible redox couples at E₁/₂ = +0.34 V (Cuᴵᴵ/I) and +1.12 V (Cuᴵᴵ/ᴵᴵᴵ) vs. SHE, indicating stabilization of multiple oxidation states. Electrochemical studies show a 150 mV anodic shift compared to ethylenediamine analogues, attributed to the electron-donating ethyl group [4].

Table 2: Redox Properties of NEED-Coordinated Metal Complexes

| Complex | E₁/₂ (V vs. SHE) | ΔEp (mV) |

|---|---|---|

| [Cuᴵᴵ(NEED)₂(CN)]⁺ | +0.34 | 85 |

| [Pdᴵᴵ(NEED)(cephradine)]²⁺ | +0.78 | 112 |

Applications in Materials Science

Chelating Agents for Metal-Organic Frameworks (MOFs)

NEED’s bifunctional nature enables its use as a strut ligand in MOFs. Prototype NEED-containing MOFs exhibit:

- Surface areas up to 1,200 m²/g (BET)

- Pore sizes tunable from 6–12 Å via ethyl group rotation

- Enhanced hydrothermal stability (stable to 250°C in air) compared to ethylenediamine-based frameworks [2]

Ligand Design for Catalytic Cycle Optimization

In palladium-catalyzed cross-coupling reactions, NEED-modified catalysts show:

- Turnover frequencies (TOF) of 1,200 h⁻¹ for Suzuki-Miyaura couplings

- 98% retention of activity after 10 cycles vs. 72% for triphenylphosphine systems

The ethyl group’s steric profile prevents Pd nanoparticle aggregation while maintaining electron density optimal for oxidative addition [2].

Role in Antibiotic Synthesis

Cefoperazone Intermediate Production

N-Ethylethylenediamine serves as a crucial intermediate in the synthesis of cefoperazone, a third-generation cephalosporin antibiotic [1]. The compound acts as a direct intermediate building block in the production pathway, where it undergoes nucleophilic substitution reactions to form the essential structural components of the cefoperazone molecule [2]. The synthesis typically occurs under mild conditions, with temperatures ranging from 50-80°C and yields of 70-85% [1]. Research has demonstrated that N-ethylethylenediamine provides the necessary ethylamine functionality required for the construction of the cefoperazone side chain, which is essential for the antibiotic's activity against both gram-positive and gram-negative bacteria [2].

The industrial production of cefoperazone using N-ethylethylenediamine involves controlled reaction conditions to ensure high purity and yield. The process utilizes the compound's nucleophilic properties to facilitate the formation of the critical amide bonds in the cefoperazone structure [3]. Studies have shown that the use of N-ethylethylenediamine as an intermediate allows for more efficient synthesis compared to alternative approaches, with reduced formation of unwanted by-products [3].

Penicillin Derivative Synthesis Pathways

N-Ethylethylenediamine functions as a nucleophilic building block in the synthesis of various penicillin derivatives [4]. The compound participates in amide coupling reactions at temperatures ranging from 0-25°C, achieving yields of 60-80% [4]. Research has established that the ethylenediamine backbone of the molecule provides the necessary chelating properties for complexation with metal ions during catalytic processes, while the ethyl substituent modulates the reactivity and selectivity of the reactions [4].

The synthesis pathways for penicillin derivatives involve the use of N-ethylethylenediamine in side chain attachment reactions [4]. The compound's ability to form stable coordination complexes with metal ions enhances the efficiency of the synthesis process [5]. Studies have documented the preparation of N,N'-dibenzyl-ethylenediamine-dipenicillin G using N-ethylethylenediamine as a key intermediate, demonstrating the compound's versatility in antibiotic synthesis [4].

β-Lactam Antibiotic Precursor Generation

The role of N-ethylethylenediamine in β-lactam antibiotic synthesis involves its function as a precursor for ring formation reactions [6]. The compound undergoes cyclization reactions at temperatures of 60-120°C with yields ranging from 65-90% [6]. Research has shown that N-ethylethylenediamine serves as a critical building block in the construction of the β-lactam ring system, which is essential for the antibacterial activity of these compounds [6].

The synthesis mechanisms involve the use of N-ethylethylenediamine in the formation of the azetidinone ring structure characteristic of β-lactam antibiotics [6]. The compound's reactive amine groups facilitate nucleophilic attacks on carbonyl carbon atoms, leading to ring closure and the formation of the strained four-membered ring [7]. Studies have demonstrated that the ethyl substituent in N-ethylethylenediamine provides steric hindrance that can influence the stereochemistry of the β-lactam ring formation, affecting the final antibiotic's potency and selectivity [7].

Intermediate Generation for Medicinal Chemistry

Piperazine Derivative Synthesis

N-Ethylethylenediamine serves as a starting material for the cyclization synthesis of piperazine derivatives, which are important pharmacophores in medicinal chemistry [8]. The compound undergoes cyclization via dehydration reactions at temperatures of 60-100°C, achieving yields of 80-95% [8]. Research has established that N-ethylethylenediamine can be converted to piperazine through various synthetic routes, including the use of N-β-hydroxyethyl ethylenediamine as an intermediate [8].

The synthesis of piperazine derivatives from N-ethylethylenediamine involves the formation of the six-membered heterocyclic ring through intramolecular cyclization reactions [9]. Studies have shown that the ethylenediamine backbone provides the necessary nitrogen atoms for ring formation, while the ethyl substituent can be retained or modified to generate specific piperazine derivatives [9]. The process typically involves the use of ethylene oxide and ammonia as additional reagents to facilitate the cyclization reaction [9].

Amino Alcohol Intermediate Production

N-Ethylethylenediamine functions as an intermediate in the production of amino alcohols through reduction and functionalization reactions [10]. The compound undergoes selective cyclization reactions at temperatures of 25-80°C with yields of 70-85% [10]. Research has demonstrated that N-ethylethylenediamine can be converted to cyclic amines through the use of ruthenium-based catalysts, such as RuH₂(PPh₃)₄ [10].

The synthesis mechanisms involve the use of N-ethylethylenediamine in amino-alcohol cyclization reactions where the compound acts as both a nucleophile and a substrate [10]. Studies have shown that the addition of water to the reaction mixture favors the formation of cyclic amines, while the addition of sacrificial ketones as hydrogen acceptors results in the formation of amides [10]. The process allows for the selective synthesis of various nitrogen-containing heterocycles that are important in pharmaceutical applications [10].

Cross-Coupling Reactions in Drug Development

N-Ethylethylenediamine serves as both a ligand and nucleophile in palladium-catalyzed cross-coupling reactions used in drug development [11]. The compound participates in reactions at temperatures of 50-100°C with yields ranging from 60-90% [11]. Research has established that N-ethylethylenediamine can function as a supporting ligand in various cross-coupling transformations, including Suzuki-Miyaura and Buchwald-Hartwig reactions [12].

The application of N-ethylethylenediamine in cross-coupling reactions involves its use in the formation of carbon-carbon and carbon-nitrogen bonds [12]. Studies have shown that the compound's chelating properties enable the formation of stable metal complexes that facilitate the coupling process [12]. The ethyl substituent provides steric effects that can influence the selectivity and reactivity of the coupling reactions, making it valuable for the synthesis of complex pharmaceutical intermediates [12].

Synthesis Pathways for Pharmaceutical Intermediates

Bromoalkane-Free Alkylation Strategies

N-Ethylethylenediamine can be synthesized through bromoalkane-free alkylation strategies that avoid the use of halogenated compounds [13]. These approaches utilize alkylating agent substitutes and proceed through alkylation reactions without halides at temperatures of 80-150°C with yields of 75-90% [13]. Research has demonstrated that ethylenediamine can be alkylated using diethyl carbonate as a green alternative to ethyl bromide, resulting in the formation of N-ethylethylenediamine [13].

The synthesis mechanisms involve the use of continuous processes where ethylenediamine and diethyl carbonate react in the presence of heterogeneous catalysts [13]. Studies have shown that this approach eliminates the need for bromoalkane reagents, reducing the environmental impact of the synthesis process [13]. The process involves careful control of reaction conditions to minimize the formation of by-products and maximize the selectivity toward the desired N-ethylethylenediamine product [13].

Catalytic Hydrogenation of Nitriles

N-Ethylethylenediamine can be produced through the catalytic hydrogenation of nitriles using palladium and nickel nanoparticles as catalysts [14] [15]. The process operates at temperatures of 50-120°C under hydrogen pressures of 10-50 bar, achieving yields of 80-95% [14] [15]. Research has established that unsupported nanoporous palladium catalysts demonstrate high activity and excellent selectivity for the hydrogenation of nitriles to primary amines [14].

The synthesis mechanisms involve the heterolytic splitting of hydrogen on the catalyst surface, followed by the sequential reduction of the nitrile group to the corresponding amine [14]. Studies have shown that the high Lewis acidity and porous structure of the palladium nanoparticles contribute to the excellent catalytic performance [14]. The process allows for the selective formation of primary amines without the need for additives, making it an attractive route for the synthesis of N-ethylethylenediamine and related compounds [14].

Green Chemistry Approaches in Intermediate Production

N-Ethylethylenediamine synthesis can be achieved through various green chemistry approaches that minimize environmental impact [16] [17]. These sustainable synthesis methods operate at temperatures of 60-120°C with yields of 70-90% [16]. Research has demonstrated that green chemistry principles can be applied to pharmaceutical intermediate synthesis by using water as a solvent, implementing one-pot synthesis reactions, and utilizing continuous processing techniques [16].

The green synthesis approaches involve the use of environmentally friendly solvents, catalysts, and reaction conditions [16]. Studies have shown that the implementation of green chemistry principles in N-ethylethylenediamine synthesis can reduce waste generation, minimize energy consumption, and improve atom economy [16]. The process includes the use of renewable feedstocks and the development of catalytic systems that can be recycled and reused [16].

| Synthesis Parameter | Bromoalkane-Free Alkylation | Catalytic Hydrogenation | Green Chemistry Approaches |

|---|---|---|---|

| Temperature Range (°C) | 80-150 | 50-120 | 60-120 |

| Yield Range (%) | 75-90 | 80-95 | 70-90 |

| Catalyst Type | Heterogeneous | Pd/Ni nanoparticles | Various green catalysts |

| Environmental Impact | Reduced | Low | Minimal |

| Selectivity | High | Excellent | Good |

| Application Category | Specific Use | Yield Range (%) | Temperature Range (°C) |

|---|---|---|---|

| Cefoperazone Synthesis | Direct intermediate | 70-85 | 50-80 |

| Penicillin Derivatives | Side chain building block | 60-80 | 0-25 |

| β-Lactam Antibiotics | Ring formation precursor | 65-90 | 60-120 |

| Piperazine Synthesis | Cyclization starting material | 80-95 | 60-100 |

| Amino Alcohol Production | Reduction intermediate | 70-85 | 25-80 |

| Cross-Coupling Reactions | Ligand and nucleophile | 60-90 | 50-100 |

XLogP3

Boiling Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 77 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 44 of 77 companies with hazard statement code(s):;

H225 (88.64%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (13.64%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H334 (86.36%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Health Hazard